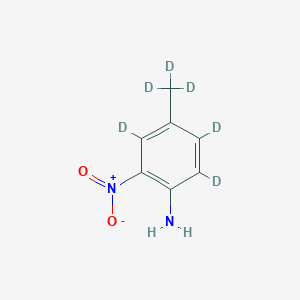
Desmethyl Schisantherin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Schisantherin E is a naturally occurring lignan compound found in the fruits of Schisandra species, particularly Schisandra sphenanthera. It belongs to the dibenzocyclooctadiene lignan family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including hepatoprotective, antioxidant, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Schisantherin E typically involves the extraction of lignans from the fruits of Schisandra species. The extraction process often employs solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra fruits. The process includes:
Harvesting: Collecting ripe fruits of Schisandra species.
Extraction: Using solvents like ethanol or methanol to extract lignans.
Purification: Employing chromatographic methods to isolate this compound.
Drying and Packaging: Drying the purified compound and packaging it for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Desmethyl Schisantherin E undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the lignan structure, potentially enhancing its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in phytochemical studies.
Biology: Investigated for its role in cellular protection and antioxidant activity.
Medicine: Explored for its hepatoprotective, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of dietary supplements and herbal medicines
Mécanisme D'action
Desmethyl Schisantherin E exerts its effects through several molecular pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Hepatoprotective Effects: It enhances liver function by modulating enzymes involved in detoxification.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparaison Avec Des Composés Similaires
Desmethyl Schisantherin E is compared with other lignans such as:
Schisandrin: Known for its sedative and hypnotic effects.
Schisantherin A: Exhibits strong hepatoprotective properties.
Deoxyschisandrin: Noted for its antioxidant activity.
Uniqueness
This compound stands out due to its balanced profile of hepatoprotective, antioxidant, and anti-inflammatory activities, making it a versatile compound for therapeutic applications .
Propriétés
Formule moléculaire |
C29H32O9 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
[(8S,9S,10S)-9,14,15-trihydroxy-3,4,5,16-tetramethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |
InChI |
InChI=1S/C29H32O9/c1-15-12-17-13-19(30)23(31)25(36-5)21(17)22-18(14-20(34-3)24(35-4)26(22)37-6)27(29(15,2)33)38-28(32)16-10-8-7-9-11-16/h7-11,13-15,27,30-31,33H,12H2,1-6H3/t15-,27-,29-/m0/s1 |
Clé InChI |
SUVCAWWGFVVLTA-SSEZWIOCSA-N |
SMILES isomérique |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)O)O |
SMILES canonique |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)





![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)



![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)

